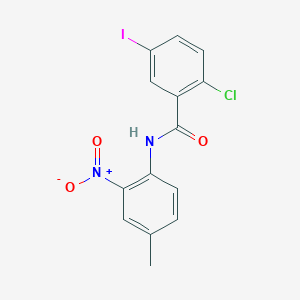
2-chloro-5-iodo-N-(4-methyl-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-iodo-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro, iodo, and nitrophenyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-(4-methyl-2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Amidation: The formation of the benzamide structure by reacting the halogenated aromatic compound with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-iodo-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can yield amine derivatives.
Scientific Research Applications
2-chloro-5-iodo-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the nitrophenyl group can interact with various biological receptors. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-iodo-N-(2-methyl-4-nitrophenyl)benzamide
- 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethyl benzamide
Uniqueness
2-chloro-5-iodo-N-(4-methyl-2-nitrophenyl)benzamide is unique due to its specific combination of chloro, iodo, and nitrophenyl groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of both chloro and iodo groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-chloro-5-iodo-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O3/c1-8-2-5-12(13(6-8)18(20)21)17-14(19)10-7-9(16)3-4-11(10)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRAYUFRISSVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5066096.png)
![2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-ethylacetamide](/img/structure/B5066109.png)
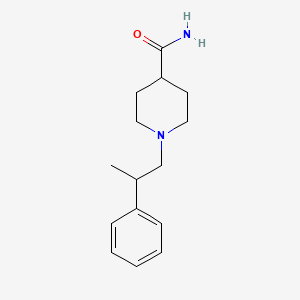
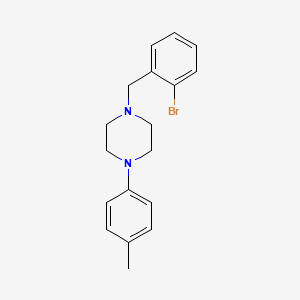
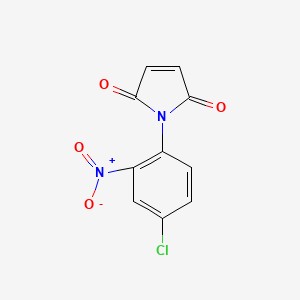
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B5066140.png)
![N-{1-[1-(4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5066144.png)
![N,N-diethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5066152.png)
![1,3-dimethoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5066166.png)
![N-allyl-N'-[2-(2-chlorophenoxy)ethyl]ethanediamide](/img/structure/B5066167.png)
![2-(4-methoxyphenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5066169.png)
![1-(2,3-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5066171.png)
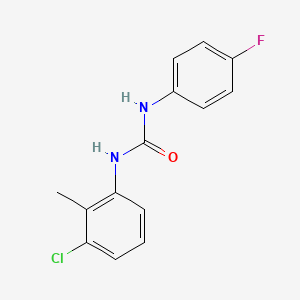
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5066182.png)
